2-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound featuring a unique structure that combines elements of quinoline, dithiol, and indene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline with 2,3-dihydro-1H-indene-1,3-dione under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a quinoline core and exhibit similar biological activities.
Indole derivatives: Indole-based compounds have comparable structural features and applications in medicinal chemistry.
Triazine derivatives: These compounds also feature heterocyclic structures and are used in various chemical and biological applications.
Uniqueness
2-{4,4,8-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-2,3-dihydro-1H-indene-1,3-dione is unique due to its combination of quinoline, dithiol, and indene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C22H17NO2S2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C22H17NO2S2/c1-11-8-9-15-14(10-11)16-20(26-27-21(16)22(2,3)23-15)17-18(24)12-6-4-5-7-13(12)19(17)25/h4-10,23H,1-3H3 |
InChI Key |
SQSNLRLVPGLONS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=C4C(=O)C5=CC=CC=C5C4=O)SS3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.